Ethyl 8-benzoyl-6-chloro-4-hydroxy-3-quinolinecarboxylate
Description
Ethyl 8-benzoyl-6-chloro-4-hydroxy-3-quinolinecarboxylate is a quinoline derivative characterized by a benzoyl group at position 8, a chlorine atom at position 6, and a hydroxyl group at position 3. The quinoline core is substituted with an ethyl carboxylate at position 4. Quinoline derivatives are widely studied for their antimicrobial, anticancer, and receptor-binding activities . For instance, fluoroquinolones (e.g., ciprofloxacin) demonstrate potent antibacterial effects, while other analogs exhibit antitumor activity .
Properties
IUPAC Name |
ethyl 8-benzoyl-6-chloro-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO4/c1-2-25-19(24)15-10-21-16-13(8-12(20)9-14(16)18(15)23)17(22)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSFJSUIVYNDOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C(=O)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-benzoyl-6-chloro-4-hydroxy-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the benzoyl, chloro, and hydroxy groups through various substitution reactions. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Benzyl-substituted quinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
Ethyl 8-benzoyl-6-chloro-4-hydroxy-3-quinolinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 8-benzoyl-6-chloro-4-hydroxy-3-quinolinecarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for microbial or cancer cell survival. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below highlights key structural variations and molecular weights of ethyl 8-benzoyl-6-chloro-4-hydroxy-3-quinolinecarboxylate and related compounds:
Key Observations :
- Benzoyl vs. Halogen/Simple Substituents : The 8-benzoyl group in the target compound introduces aromaticity and bulkiness, which may improve binding to hydrophobic enzyme pockets compared to smaller groups like bromine or ethyl .
- Positional Effects: The 6-chloro substituent in the target compound is shared with Ethyl 4-chloro-6-ethylquinoline-3-carboxylate , but the latter’s ethyl group at position 6 may reduce steric hindrance compared to chlorine.
- Hydroxyl Group: The 4-hydroxyl group is conserved in Ethyl 4-hydroxyquinoline-3-carboxylate , suggesting shared hydrogen-bonding capacity, though the benzoyl group in the target compound may sterically limit this interaction.
Biological Activity
Ethyl 8-benzoyl-6-chloro-4-hydroxy-3-quinolinecarboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
This compound is a quinoline derivative, which is characterized by its unique molecular structure that contributes to its biological properties. The chemical formula is with a molecular weight of approximately 303.74 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that quinoline derivatives often exhibit antimicrobial, antimalarial, and anticancer properties. Specifically, this compound has shown promise in inhibiting specific enzymes and pathways critical for the survival and proliferation of pathogens and cancer cells.
Antimicrobial Activity
Case Study: Antibacterial Properties
A study evaluated the antibacterial efficacy of several quinoline derivatives, including this compound. The results demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 20 | Staphylococcus aureus |
| Another Quinoline Derivative | 30 | Bacillus subtilis |
Antimalarial Activity
Research Findings: Efficacy Against Plasmodium falciparum
In vitro studies have shown that this compound exhibits activity against Plasmodium falciparum, the causative agent of malaria. The compound demonstrated an IC50 value of approximately 50 nM, indicating potent antimalarial properties.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied to assess its absorption, distribution, metabolism, and excretion (ADME). Key findings include:
- Absorption : High oral bioavailability due to favorable solubility characteristics.
- Distribution : Rapid distribution in tissues with a volume of distribution (Vd) of approximately 2.5 L/kg.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Renal excretion as metabolites.
Toxicity Profile
Toxicological assessments indicate that while the compound exhibits promising biological activity, it also has associated toxicity at higher concentrations. LD50 values were determined in animal models, showing moderate toxicity which necessitates careful dosing in therapeutic applications.
Q & A
Q. Spectroscopic Analysis :
- ¹H/¹³C NMR : To confirm substituent positions (e.g., benzoyl proton signals at δ 7.5–8.5 ppm; quinoline C=O at ~165 ppm) .
- IR : Hydroxy (3200–3500 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) stretches .
X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., dihedral angles between quinoline and benzoyl groups) .
Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 385.05 for C₁₉H₁₅ClNO₄) .
Q. What in vitro assays are used to assess its biological activity?
- Methodological Answer : Standard assays include:
Antibacterial Activity : Minimum inhibitory concentration (MIC) against S. aureus and E. coli via broth microdilution .
Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Enzyme Inhibition : Fluorescence-based assays targeting DNA gyrase or topoisomerase IV .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : SAR studies involve systematic modification of substituents (Table 1) and comparative bioactivity analysis:
Substituent Variation : Replace benzoyl (8-position) with acetyl or trifluoromethyl groups .
Halogen Swapping : Substitute 6-Cl with 6-F or 6-Br to assess halogen-dependent activity .
Pharmacophore Modeling : Use software like Schrödinger to identify critical interactions (e.g., hydrogen bonding at 4-hydroxy group) .
Table 1 : SAR of Quinoline Derivatives
| Substituents (Position) | Biological Activity (MIC, µg/mL) | Reference |
|---|---|---|
| 8-Benzoyl, 6-Cl (Target) | 2.5 (S. aureus) | |
| 8-Trifluoromethyl, 6-Cl | 5.0 (S. aureus) | |
| 8-Acetyl, 6-F | >10 (S. aureus) |
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay variability or substituent interactions. Strategies include:
Standardized Protocols : Adopt CLSI guidelines for MIC assays to reduce inter-lab variability .
Control Experiments : Test compound stability under assay conditions (e.g., pH, temperature) via HPLC .
Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) .
Q. How to investigate its mechanism of action against bacterial targets?
- Methodological Answer : Mechanistic studies combine:
Molecular Docking : Simulate binding to DNA gyrase (PDB ID: 1KZN) using AutoDock Vina .
Resistance Studies : Monitor mutations in gyrA or parC genes after serial passaging .
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified gyrase .
Q. What are the challenges in optimizing its pharmacokinetic properties?
- Methodological Answer : Key challenges and solutions:
Solubility : Use co-solvents (e.g., PEG 400) or nanoformulation .
Metabolic Stability : Introduce electron-withdrawing groups (e.g., 6-Cl) to reduce CYP450-mediated oxidation .
Bioavailability : Pharmacokinetic profiling in rodent models with LC-MS/MS quantification .
Q. How to analyze its stability under different conditions?
- Methodological Answer : Stability studies involve:
Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
Analytical Monitoring : Track degradation products via UPLC-PDA-MS .
Kinetic Modeling : Calculate half-life (t₁/₂) using Arrhenius equation for shelf-life prediction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
